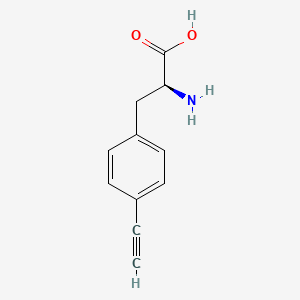

4-Ethynyl-L-phenylalanine

Descripción general

Descripción

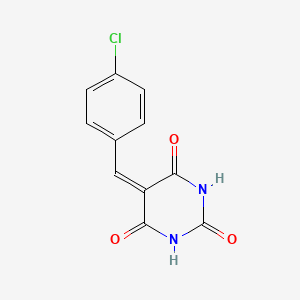

La p-Etinilfenilalanina es un aminoácido no proteico que ha despertado un interés significativo debido a sus potentes efectos inhibitorios sobre la hidroxilasa del triptófano, una enzima crucial para la biosíntesis de la serotonina . Este compuesto es estructuralmente similar a la fenilalanina, pero presenta un grupo etinilo en la posición para del anillo de benceno, lo que le confiere propiedades químicas y actividades biológicas únicas.

Mecanismo De Acción

La p-Etinilfenilalanina ejerce sus efectos principalmente inhibiendo la hidroxilasa del triptófano, la enzima responsable de convertir el triptófano en 5-hidroxitriptófano, un precursor de la serotonina . La inhibición es competitiva y reversible, con la p-Etinilfenilalanina uniéndose al sitio activo de la enzima, evitando así que el sustrato (triptófano) acceda al sitio catalítico . Esto lleva a una disminución en los niveles de serotonina, lo que puede tener varios efectos fisiológicos y conductuales.

Compuestos similares:

p-Clorofenilalanina: Otro inhibidor de la hidroxilasa del triptófano, pero menos potente en comparación con la p-Etinilfenilalanina.

Fenilalanina: El compuesto principal, que carece del grupo etinilo y no inhibe la hidroxilasa del triptófano.

Singularidad: La p-Etinilfenilalanina es única debido a su grupo etinilo, que mejora su capacidad para inhibir la hidroxilasa del triptófano de manera más efectiva que compuestos similares como la p-Clorofenilalanina . Esto la convierte en una herramienta valiosa en la investigación centrada en la biosíntesis de la serotonina y los procesos fisiológicos relacionados.

Análisis Bioquímico

Biochemical Properties

p-Ethynylphenylalanine is a potent, selective, reversible, and competitive inhibitor of tryptophan hydroxylase (TPH), an enzyme that plays a crucial role in serotonin biosynthesis . It interacts with TPH, inhibiting it more effectively than other known inhibitors such as p-chlorophenylalanine . The nature of this interaction is competitive and reversible, with a Ki value of 32.6 μM .

Cellular Effects

The effects of p-Ethynylphenylalanine on cells are primarily related to its influence on serotonin biosynthesis. By inhibiting TPH, p-Ethynylphenylalanine can reduce the production of serotonin, a neurotransmitter that plays a key role in various cellular processes, including cell signaling pathways and gene expression . This can lead to significant changes in cellular metabolism.

Molecular Mechanism

At the molecular level, p-Ethynylphenylalanine exerts its effects by binding to TPH and inhibiting its activity . This interaction is competitive, meaning that p-Ethynylphenylalanine competes with the natural substrate of TPH for binding sites. As a result, the presence of p-Ethynylphenylalanine can reduce the rate at which TPH converts tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Ethynylphenylalanine can change over time. For example, studies have shown that the inhibition of TPH by p-Ethynylphenylalanine is reversible . This means that the effects of p-Ethynylphenylalanine can be reversed if the compound is removed, allowing TPH activity and serotonin production to return to normal levels .

Dosage Effects in Animal Models

In animal models, the effects of p-Ethynylphenylalanine can vary depending on the dosage. For instance, one study found that administration of p-Ethynylphenylalanine to rats at a dose of 30 mg/kg led to a 95% decrease in TPH activity in brain homogenates and a corresponding decrease in serotonin levels .

Metabolic Pathways

p-Ethynylphenylalanine is involved in the metabolic pathway of serotonin biosynthesis, where it acts as an inhibitor of TPH . This enzyme is responsible for the conversion of tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La p-Etinilfenilalanina se sintetiza típicamente mediante la reacción de Heck. Esta implica el acoplamiento del trimetilsililacetileno con el éster metílico de la N-tert-butoxicarbonil-4-yodo-L-fenilalanina . Las condiciones de reacción generalmente incluyen el uso de un catalizador de paladio y una base, como la trietilamina, bajo atmósfera inerte.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de la p-Etinilfenilalanina no están ampliamente documentados, la reacción de Heck sigue siendo una piedra angular para su síntesis. Escalar esta reacción para fines industriales probablemente implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones: La p-Etinilfenilalanina experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo etinilo se puede oxidar para formar compuestos carbonílicos.

Reducción: El grupo etinilo se puede reducir para formar alquenos o alcanos.

Sustitución: El grupo etinilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio u óxido de osmio.

Reducción: Catalizadores como paladio sobre carbono o gas hidrógeno.

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Productos principales:

Oxidación: Formación de aldehídos o cetonas.

Reducción: Formación de alquenos o alcanos.

Sustitución: Formación de derivados de fenilalanina sustituidos.

Aplicaciones Científicas De Investigación

La p-Etinilfenilalanina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas complejas y como sonda en estudios mecanísticos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y ensayos bioquímicos.

Comparación Con Compuestos Similares

p-Chlorophenylalanine: Another inhibitor of tryptophan hydroxylase but less potent compared to p-Ethynylphenylalanine.

Phenylalanine: The parent compound, which lacks the ethynyl group and does not inhibit tryptophan hydroxylase.

Uniqueness: p-Ethynylphenylalanine is unique due to its ethynyl group, which enhances its ability to inhibit tryptophan hydroxylase more effectively than similar compounds like p-Chlorophenylalanine . This makes it a valuable tool in research focused on serotonin biosynthesis and related physiological processes.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDNGMUGVMESGE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649147 | |

| Record name | 4-Ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278605-15-5 | |

| Record name | 4-Ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid](/img/structure/B3050608.png)

![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)

![[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3050622.png)

![5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3050626.png)